N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-N’-(pyridin-2-ylmethyl)oxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, and a pyridine ring connected through an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-N’-(pyridin-2-ylmethyl)oxamide typically involves the reaction of cyclohexene with ethylamine to form the intermediate N-(2-(cyclohexen-1-yl)ethyl)amine. This intermediate is then reacted with pyridine-2-carboxaldehyde to form the final product through an oxamide linkage. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[2-(cyclohexen-1-yl)ethyl]-N’-(pyridin-2-ylmethyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-N’-(pyridin-2-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-N’-(pyridin-2-ylmethyl)oxamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-N’-(pyridin-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes could inhibit their activity, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-[2-(cyclohexen-1-yl)ethyl]-N’-(pyridin-2-ylmethyl)oxamide can be compared with similar compounds such as:
N-(2-(cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: This compound has a similar cyclohexene and ethyl structure but differs in the presence of a methoxyphenyl group instead of a pyridine ring.
N1-(2-pyridinylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide: This compound features a pyridine ring and an oxamide linkage but includes a methylnaphthalene group instead of a cyclohexene ring.
The uniqueness of N-[2-(cyclohexen-1-yl)ethyl]-N’-(pyridin-2-ylmethyl)oxamide lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(18-11-9-13-6-2-1-3-7-13)16(21)19-12-14-8-4-5-10-17-14/h4-6,8,10H,1-3,7,9,11-12H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDUMIGQQPQJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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